molecular formula C7H10O2 B1263277 Ampelomin A

Ampelomin A

Cat. No. B1263277
M. Wt: 126.15 g/mol
InChI Key: NLVFVKDQCUAOQA-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ampelomin A is a natural product found in Ampelomyces with data available.

Scientific Research Applications

Anti-Cancer Properties

Ampelomin A has demonstrated significant potential in cancer research. It inhibits the growth and metastasis of prostate cancer cells both in vitro and in mice, primarily through apoptosis induction and down-regulation of specific genes (Ni et al., 2012). In breast cancer cell lines, it triggers cell growth inhibition and apoptosis via reactive oxygen species (ROS) generation and the endoplasmic reticulum stress pathway (Zhou et al., 2014). This compound also induces apoptotic cell death in EBV-infected cells through the activation of specific pathways (Yun et al., 2020) and has been shown to inhibit human glioma by inducing apoptosis and autophagy (Guo et al., 2019).

Neuroprotective Effects

This compound exhibits neuroprotective effects. It has been found to ameliorate cognitive and memory functions in a scopolamine-induced dementia model, suggesting its potential in treating neurodegenerative diseases (Hong et al., 2021). Additionally, oral administration of this compound protects against acute brain injury following focal cerebral ischemia in rats (Ye et al., 2017).

Antioxidant and Anti-Inflammatory Effects

This compound displays strong antioxidant activity and alleviates lipopolysaccharide-induced oxidative stress, suggesting its use as a dietary supplement in managing oxidative stress-related conditions (Hou et al., 2014). It also reduces endotoxic inflammation by inhibiting ROS-mediated activation of specific signaling pathways, indicating its potential in anti-inflammatory therapies (Qi et al., 2012).

Antimicrobial and Enzyme Inhibition Activities

This compound has been shown to exhibit moderate antibacterial activity and weak activity against alpha-glucosidase, an enzyme involved in carbohydrate digestion (Zhang et al., 2009).

Other Potential Applications

Research on this compound also includes studies on its synthesis and structure, offering insights into its chemical properties and potential for pharmaceutical development (Koyanagi et al., 2015).

properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

(4R,6S)-4-hydroxy-6-methylcyclohex-2-en-1-one

InChI

InChI=1S/C7H10O2/c1-5-4-6(8)2-3-7(5)9/h2-3,5-6,8H,4H2,1H3/t5-,6-/m0/s1

InChI Key

NLVFVKDQCUAOQA-WDSKDSINSA-N

Isomeric SMILES

C[C@H]1C[C@H](C=CC1=O)O

Canonical SMILES

CC1CC(C=CC1=O)O

synonyms

ampelomin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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